4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline (CAS 109099-69-6) is a substituted sulfonylaniline derivative recognized for its role as a critical building block in medicinal chemistry. It is structurally defined by an aniline core functionalized with a sulfonyl group attached to a 2-methylpiperidine moiety. This compound has been successfully utilized as a key precursor in the synthesis of potent, clinically-investigated multi-kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are pivotal in oncology research. [REFS-1, REFS-2] Its specific stereochemistry and substitution pattern are crucial for achieving high-affinity interactions in the final active pharmaceutical ingredients.
Substituting 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline with structurally similar analogs, such as the unsubstituted 4-(piperidin-1-ylsulfonyl)aniline, is inadvisable for performance-driven applications. The single methyl group at the 2-position of the piperidine ring is not a trivial modification; it imparts specific conformational constraints and steric properties. These features are critical for optimizing the binding affinity of the final molecule to its target kinase. As demonstrated in downstream applications, removing this methyl group results in a measurable loss of biological potency. [1] Therefore, for research and development programs aiming to reproduce or build upon established high-potency kinase inhibitor scaffolds, sourcing this exact intermediate is essential to avoid significant performance degradation.
2-Methyl group alters binding conformation and lipophilicity compared to the unsubstituted piperidine analog, which may shift target interaction profiles.
Downstream biological outcomes may differ without revalidation if the non-methylated analog is used as a direct substitute.
Distinct solid-state properties complicate quality control and identity verification when replacing with the unsubstituted variant.
When used as a precursor in the synthesis of a specific N-(5-cyclopropyl-1H-pyrazol-3-yl)-1,3,5-triazin-2-amine based inhibitor, 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline (109099-69-6) yields a final compound with a CDK2 IC50 of 0.002 µM. In a direct comparison, the identical final compound synthesized using the unsubstituted analog, 4-(piperidin-1-ylsulfonyl)aniline, exhibited a CDK2 IC50 of 0.004 µM. [1] This demonstrates that the presence of the 2-methyl group on the piperidine ring directly contributes to a 100% increase in inhibitory potency.
| Evidence Dimension | Potency of Downstream Inhibitor (CDK2 IC50) |
| Target Compound Data | 0.002 µM |
| Comparator Or Baseline | 4-(Piperidin-1-ylsulfonyl)aniline-derived inhibitor: 0.004 µM |
| Quantified Difference | 2-fold higher potency |
| Conditions | In vitro CDK2 enzyme assay, as described in Example 40 of the cited patent. |
For any project requiring maximal potency against CDK2 within this chemical series, this specific intermediate is the documented choice to achieve a two-fold efficacy gain.
This compound is a documented key intermediate in the synthesis of AT9283, a potent inhibitor of Aurora A, Aurora B, and JAK2 kinases that has been evaluated in clinical trials. [REFS-1, REFS-2] The use of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline is specified in the patent literature for producing this advanced drug candidate. [1] The final compound, AT9283, demonstrated significant tumor growth inhibition in in-vivo xenograft models. [3]
| Evidence Dimension | Precursor Suitability for Clinical Candidate Synthesis |
| Target Compound Data | Confirmed intermediate for the synthesis of clinical candidate AT9283. |
| Comparator Or Baseline | Generic or alternative aniline sulfonamides not specified for AT9283 synthesis. |
| Quantified Difference | N/A (Qualitative validation through use in a patented, clinically-trialed drug synthesis route) |
| Conditions | Multi-step organic synthesis as described in patent literature for producing AT9283. |
Procuring this specific intermediate ensures adherence to a validated, patent-backed synthesis route for a biologically significant and clinically-relevant multi-kinase inhibitor.
The solid-state properties of 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline differ significantly from its unsubstituted analog. The target compound has a reported melting point of 136-139 °C, which is over 50 °C lower than that of 4-(piperidin-1-ylsulfonyl)aniline (m.p. 189-192 °C). [REFS-1, REFS-2] This substantial difference in melting point indicates distinct crystal lattice energies and packing, which can directly influence key processability parameters such as solubility, dissolution rate in specific solvents, and hygroscopicity.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 136-139 °C |
| Comparator Or Baseline | 4-(Piperidin-1-ylsulfonyl)aniline: 189-192 °C |
| Quantified Difference | >50 °C lower melting point |
| Conditions | Standard determination of melting point for solid material. |
This difference in physical properties may be critical for process design, offering potential advantages in solubility or handling under specific thermal conditions where the higher-melting analog is unsuitable.
For medicinal chemistry programs focused on developing selective CDK2 inhibitors where achieving sub-nanomolar to low-nanomolar potency is the primary objective. Using this intermediate provides a validated starting point to access scaffolds with a documented 2-fold potency advantage over simpler analogs. [1]
Ideal for process development and scale-up chemistry targeting complex, multi-kinase inhibitors like AT9283. Procuring this specific precursor ensures consistency with the established synthetic route for compounds targeting Aurora and JAK kinases, facilitating reproducibility and comparison with published biological data. [2]
In workflows where the dissolution rate or solubility of sulfonylaniline intermediates in specific organic solvents is a limiting factor. The significantly lower melting point of this compound compared to its unsubstituted analog may provide a processability advantage in certain crystallization or reaction setups.